molecular formula C12H15NO2 B7906593 2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol

2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol

Cat. No.: B7906593
M. Wt: 205.25 g/mol
InChI Key: KXSVLLNXDPCLSE-UHFFFAOYSA-N
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Description

2-(5-Ethoxy-1H-indol-3-yl)ethan-1-ol is a substituted indole derivative characterized by an ethoxy group at the 5-position of the indole ring and a hydroxyl-terminated ethyl chain at the 3-position. These compounds are often studied for their biological relevance, including roles as endogenous metabolites or intermediates in drug synthesis . The ethoxy substituent in 2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol likely enhances lipophilicity and metabolic stability compared to unsubstituted or halogenated analogs, which can influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

2-(5-ethoxy-1H-indol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-10-3-4-12-11(7-10)9(5-6-14)8-13-12/h3-4,7-8,13-14H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSVLLNXDPCLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC=C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-(5-Ethoxy-1H-indol-3-yl)ethan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known to interact with various biological targets, including enzymes and receptors.

  • Medicine: Indole compounds have been studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-(5-ethoxy-1H-indol-3-yl)ethan-1-ol exerts its effects depends on its specific biological target. For example, if it interacts with an enzyme, it may inhibit or activate the enzyme by binding to its active site. The molecular pathways involved can vary widely depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and properties based on the evidence:

Compound Name Substituents (Indole Ring) Functional Groups Key Properties/Activities Reference
2-(1H-Indol-3-yl)ethan-1-ol None Ethanol chain Endogenous metabolite; no reported bioactivity
2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol 5-Cl, 1-Me Ethanol chain High purity (95%); safety concerns (GHS Class)
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OMe, 2-Me Ester, ethyl chain Crystallographic data reported; synthetic intermediate
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine 2-Me, oxadiazole ring Oxadiazol-2-amine Synthesized via cyanogen bromide reaction; no bioactivity data
(2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-propan-2-ol 6-OMe, 4-(methoxymethyl) Propanol chain Antiarrhythmic, adrenoceptor binding affinity (α1, β1)

Physicochemical Properties

  • Crystallography: Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate’s crystal structure (monoclinic, P21/c space group) provides a reference for predicting the packing behavior of 5-ethoxy analogs .

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